2-(Piperidin-1-ylmethyl)-1,3-benzoxazole is an organic compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its unique structure, which combines a benzoxazole ring with a piperidine moiety, making it a subject of interest in various chemical and biological applications. The compound is known for its potential use in drug development, particularly in targeting specific biological pathways.
The compound's IUPAC name is 2-(piperidin-1-ylmethyl)-1,3-benzoxazole, and its molecular formula is with a molecular weight of approximately 216.28 g/mol. It falls under the category of heterocyclic compounds, specifically benzoxazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2-(piperidin-1-ylmethyl)-1,3-benzoxazole can be accomplished through several methods, commonly involving the reaction of o-aminophenol with formaldehyde and piperidine derivatives. A typical synthetic route involves the following steps:
Technical details regarding one synthesis method include refluxing a mixture of o-aminophenol and piperidine with an appropriate reagent under controlled conditions to yield the desired compound .
The molecular structure of 2-(piperidin-1-ylmethyl)-1,3-benzoxazole features a benzoxazole core attached to a piperidinylmethyl group. The benzoxazole moiety consists of a fused benzene and oxazole ring, contributing to its stability and reactivity.
2-(Piperidin-1-ylmethyl)-1,3-benzoxazole can participate in various chemical reactions typical for benzoxazoles:
Technical details about specific reactions include using reagents like N-bromosuccinimide for bromination or employing palladium-catalyzed cross-coupling reactions to introduce additional substituents.
The mechanism of action for 2-(piperidin-1-ylmethyl)-1,3-benzoxazole is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have been evaluated for their ability to inhibit certain cancer-related enzymes like PARP (Poly ADP-ribose polymerase), which plays a crucial role in DNA repair mechanisms . The binding affinity and inhibitory activity are influenced by the structural features of the compound, including the piperidine moiety that enhances its interaction with biological targets.
The applications of 2-(piperidin-1-ylmethyl)-1,3-benzoxazole span various fields:
Benzoxazole-piperidine hybrids represent a rational fusion of two privileged pharmacophores in medicinal chemistry. The planar, electron-rich benzoxazole core provides a rigid aromatic platform capable of DNA intercalation or groove binding, while the piperidine moiety introduces conformational flexibility, basicity, and hydrogen-bonding capabilities essential for target engagement. Three primary hybridization strategies dominate the literature:
Table 1: Hybridization Strategies for Benzoxazole-Piperidine Derivatives
Hybrid Type | Structural Motif | Key Advantages | Target Applications |
---|---|---|---|
Direct C2 Attachment | Benzoxazole–CH₂–Piperidine | Synthetic simplicity; Planarity retention | DNA interaction, Anticancer [1] [9] |
Bioisosteric Replacement | Benzoxazole-for-benzothiazole | Improved metabolic stability; Electronic modulation | Kinase inhibition [6] |
Triazole-Conjugated | Benzoxazole–Triazole–Piperidine | Enhanced solubility; Modular synthesis | Neurotherapeutics [10] |
The construction of 2-(piperidin-1-ylmethyl)-1,3-benzoxazole derivatives typically follows convergent synthetic routes with three critical stages: benzoxazole ring formation, piperidine introduction, and late-stage functionalization.
Benzoxazole Cyclization: The foundational benzoxazole scaffold is synthesized via acid-catalyzed condensation between 2-aminophenol and carboxylic acid derivatives. For 2-(piperidinylmethyl) variants, piperidine-4-carboxylic acid serves as the carboxylate component. Polyphosphoric acid (PPA) at 120–150°C drives dehydrative cyclization, achieving yields >75% [6]. Alternative precursors include ortho-esters or aldehydes under oxidative conditions (e.g., Na2S2O5/I₂), though yields are moderate (50–65%) [5].
Piperidine Functionalization: Piperidine nitrogen is alkylated using:
Triazole Incorporation: For triazole-linked hybrids, CuAAC "click chemistry" is employed:
Table 2: Multi-Step Synthesis of Representative Derivatives
Step | Reaction | Conditions | Yield (%) | Key Product |
---|---|---|---|---|
Benzoxazole Formation | PPA-mediated cyclization | Piperidine-4-COOH + 2-aminophenol, 140°C, 6h | 78–92 | 2-(piperidin-4-yl)benzoxazole [6] |
N-Alkylation | Nucleophilic substitution | 2-(ClCH₂)-benzoxazole + piperidine, K₂CO₃, CH₃CN, 60°C | 82 | 2-(piperidin-1-ylmethyl)benzoxazole [8] |
Triazole Conjugation | CuAAC "click" reaction | Azido-benzoxazole + propargyl-piperidine, CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH | 85–93 | Benzoxazole–triazole–piperidine [1] |
Molecular hybridization of benzoxazole with piperidine markedly enhances pharmacological profiles by merging complementary bioactivity, improving target affinity, and optimizing physicochemical properties. Key enhancements include:
Dual-Target Engagement: Hybrids demonstrate concurrent inhibition of structurally unrelated enzymes. For example, compound VII (Fig 1) inhibits both EGFR (IC₅₀ = 0.42 µM) and aromatase (IC₅₀ = 0.38 µM) in breast cancer models, leveraging benzoxazole’s planar domain for intercalation and the piperidine’s basic nitrogen for catalytic site coordination [6]. This dual action overcomes limitations of single-target agents in resistant malignancies.
Solubility and Bioavailability: The piperidine nitrogen’s protonation at physiological pH increases aqueous solubility—critical for benzoxazole derivatives. Hybrid F1 (from A₂A receptor antagonists) exhibits solubility of 184 µM, a 5-fold increase over non-hybridized benzoxazoles, directly correlating with improved CNS exposure . Triazole-containing hybrids further enhance solubility via hydrogen-bonding capabilities (cLogP reduction by 1.5–2.0 units) [10].
Cellular Permeation: Piperidine’s lipophilicity counterbalances benzoxazole’s polarity, achieving optimal log D₇.₄ values (2.1–3.5) for membrane crossing. This is evidenced by hybrid 8a (benzoxazole-piperidine-hydrazide), which shows 4× greater cellular uptake in MDA-MB-231 cells than parent benzoxazole [6].
Extended SAR Profiles: Hybridization expands structure-activity relationship (SAR) exploration:
Table 3: Bioactivity Enhancement via Hybridization
Hybrid Structure | Biological Activity | Potency vs. Parent | Key Mechanism |
---|---|---|---|
2-(Piperidinylmethyl)benzoxazole | Anticancer (MCF-7) | IC₅₀: 33.32 µM vs. >100 µM | EGFR/aromatase dual inhibition [6] |
Benzoxazole–triazole–piperidine | Cholinesterase inhibition | AChE IC₅₀: 0.24 µM (30× improvement) | Triazole coordination to catalytic serine [10] |
6-Fluoro-3-(piperidinyl)benzoxazole | Antibacterial (S. aureus) | ZOI 18 mm vs. inactive | Membrane disruption [8] |
Piperidine ring construction in benzoxazole hybrids employs both stoichiometric and catalytic methodologies, with recent emphasis on atom-economy and enantioselectivity:
Nanocatalysis: Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄) facilitate one-pot benzoxazole-piperidine assembly via dehydrogenative coupling. Under aqueous reflux, these catalysts achieve 79–89% yield while enabling magnetic recovery and reuse for ≥4 cycles without significant activity loss [5]. Mesoporous titania-alumina mixed oxides (MTAMO) similarly promote reactions at 50°C with 90–96% yields via Lewis acid catalysis [5].
Acid Catalysis: Polyphosphoric acid (PPA) remains indispensable for benzoxazole cyclization when piperidine-4-carboxylic acid is the carboxylate partner. PPA mediates simultaneous dehydration and ring closure at 140°C, outperforming POCl₃ or Eaton’s reagent in yield (78–92%) and purity [6]. Drawbacks include harsh conditions and difficult workups.
Metal-Free Cyclization: In situ imine formation between 2-aminophenol and piperidin-4-one, followed by oxidative cyclization using Na₂S₂O₅/I₂, provides a milder alternative. Yields reach 65–70% with excellent functional group tolerance for electron-donating substituents (–OMe, –NMe₂) [5] [9].
Enantioselective Methods: Asymmetric hydrogenation of pyridine derivatives using Ir-(P-OP) catalysts delivers enantioenriched piperidines (up to 98% ee) for hybrid synthesis. This approach enables chiral center introduction at C2/C3 of piperidine, critical for selective target engagement in CNS-active hybrids [9].
Table 4: Catalytic Systems for Piperidine-Containing Benzoxazoles
Catalyst/System | Reaction Type | Conditions | Yield (%) | Sustainability Metrics |
---|---|---|---|---|
Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄ | Nano-catalyzed cyclization | H₂O, reflux, 45 min | 79–89 | Reusable 4×; Aqueous medium [5] |
Polyphosphoric acid (PPA) | Dehydrative cyclization | 140°C, 4–6 h | 78–92 | High E-factor; Corrosive waste |
Na₂S₂O₅/I₂ | Oxidative cyclization | EtOH, 80°C, 3 h | 65–70 | Metal-free; Mild conditions [5] |
Ir-(P-OP)/H₂ | Asymmetric hydrogenation | 50 bar H₂, CH₂Cl₂, 60°C | 85–90 | >98% ee; High atom economy [9] |
Late-stage functionalization of the 2-(piperidin-1-ylmethyl)-1,3-benzoxazole core enables precise pharmacophore optimization for specific therapeutic targets:
N-Alkylation of Piperidine: Quaternary ammonium formation enhances DNA affinity and water solubility. Benzyl chloride derivatives react with piperidine nitrogen under microwave assistance (100 W, 100°C, 20 min), yielding analogs with 3–5× improved telomeric G4 stabilization (ΔTₘ = +6.8°C at 1:1 ratio) [1] [6]. Acylhydrazide appendages (–CONHNH₂) further improve anticancer activity by inducing apoptosis (caspase-9 activation 4.2× baseline) [6].
Heterocycle Fusion: Incorporating triazolone (10a-g) or triazolethione (12a-g) rings at the piperidine nitrogen enhances cholinesterase inhibition. These planar heterocycles enable π-cation stacking with catalytic triad residues, yielding AChE IC₅₀ values of 0.24–1.8 µM—comparable to rivastigmine [10].
Electrophilic Aromatic Substitution: Benzoxazole C5/C6 positions undergo directed halogenation (Br₂/CHCl₃) or nitration (HNO₃/AcOH) to install handles for cross-coupling. 6-Fluoro derivatives show selective antibacterial activity against Gram-positive pathogens, while 5-nitro analogs exhibit potent urease inhibition (IC₅₀ = 0.20 µM) via nitro–nickel coordination in the enzyme active site [4] [8].
SAR-Driven Optimization: Systematic variation of piperidine N-substituents reveals:
Table 5: Post-Synthetic Modifications and Pharmacological Outcomes
Modification Site | Chemical Transformation | Biological Outcome | Optimal Substituent |
---|---|---|---|
Piperidine N-atom | Acylation with R–COCl | Enhanced anticancer activity (caspase-9 activation) | –COCH₂Cl (IC₅₀: 0.38 µM EGFR) [6] |
Piperidine N-atom | Heterocycle conjugation (triazolones) | Improved AChE inhibition | 1,2,4-Triazolone (IC₅₀: 0.24 µM) [10] |
Benzoxazole C5/C6 | Halogenation | Antibacterial selectivity | 6-Fluoro (S. aureus ZOI: 18 mm) [8] |
Benzoxazole C5/C6 | Nitration | Urease inhibition | 5-Nitro (IC₅₀: 0.20 µM) [4] |
Key Compounds Discussed:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7